

Spectroscopic and Synthetic Profile of 2-Fluoro-6-hydrazinopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-6-hydrazinopyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the heterocyclic compound **2-Fluoro-6-hydrazinopyridine**. Due to the limited availability of direct experimental spectroscopic data in peer-reviewed literature, this guide combines information from related pyridine derivatives to predict the spectral characteristics of the title compound. It also outlines a plausible synthetic route based on established chemical transformations. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in utilizing this fluorinated pyridine scaffold.

Introduction

2-Fluoro-6-hydrazinopyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom and the reactive hydrazine moiety. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydrazine group serves as a versatile synthetic handle for the construction of various heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are prevalent in pharmacologically active molecules.

This guide aims to provide a detailed account of the expected spectroscopic signature of **2-Fluoro-6-hydrazinopyridine** and a reliable synthetic protocol, thereby facilitating its use in research and development.

Predicted Spectroscopic Data

While specific experimental spectra for **2-Fluoro-6-hydrazinopyridine** are not readily available in the searched literature, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the analysis of structurally related compounds, including 2-fluoropyridine, 2-hydrazinopyridine, and other substituted pyridines.

Predicted ^1H and ^{13}C NMR Data

The expected chemical shifts (δ) in ppm are tabulated below. The pyridine ring protons will exhibit characteristic coupling patterns influenced by the fluorine and hydrazine substituents.

Table 1: Predicted ^1H and ^{13}C NMR Data for **2-Fluoro-6-hydrazinopyridine**

^1H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-3	~6.5 - 6.7	dd	$J(\text{H3-H4}) \approx 8-9$, $J(\text{H3-F}) \approx 2-3$
H-4	~7.4 - 7.6	t	$J(\text{H4-H3}) \approx J(\text{H4-H5}) \approx 8-9$
H-5	~6.3 - 6.5	dd	$J(\text{H5-H4}) \approx 8-9$, $J(\text{H5-F}) \approx 7-8$
-NH	~4.5 - 5.5	br s	-
-NH ₂	~3.5 - 4.5	br s	-

¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Coupling to Fluorine
C-2	~160 - 165	d, ¹ J(C-F) ≈ 230-250 Hz
C-3	~105 - 110	d, ³ J(C-F) ≈ 3-5 Hz
C-4	~140 - 145	d, ⁴ J(C-F) ≈ 3-5 Hz
C-5	~100 - 105	d, ² J(C-F) ≈ 30-40 Hz
C-6	~155 - 160	s

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.

Predicted IR Data

The characteristic infrared absorption bands are summarized in the table below.

Table 2: Predicted IR Absorption Bands for **2-Fluoro-6-hydrazinopyridine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch (hydrazine)	3400 - 3200	Medium, broad
C-H stretch (aromatic)	3100 - 3000	Medium
C=N, C=C stretch (pyridine ring)	1620 - 1450	Strong
N-H bend (hydrazine)	1600 - 1550	Medium
C-F stretch	1250 - 1150	Strong
C-N stretch	1350 - 1250	Medium

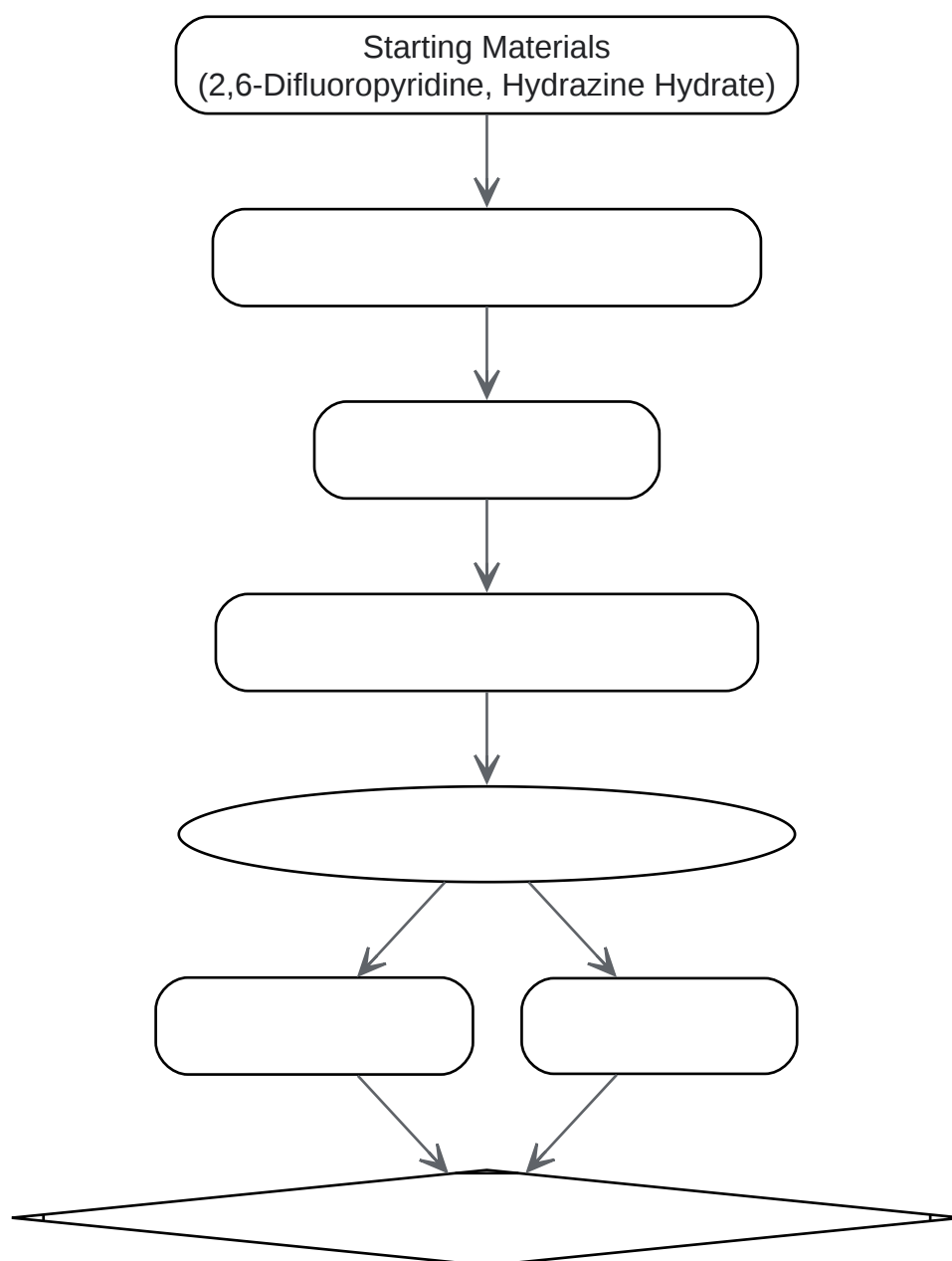
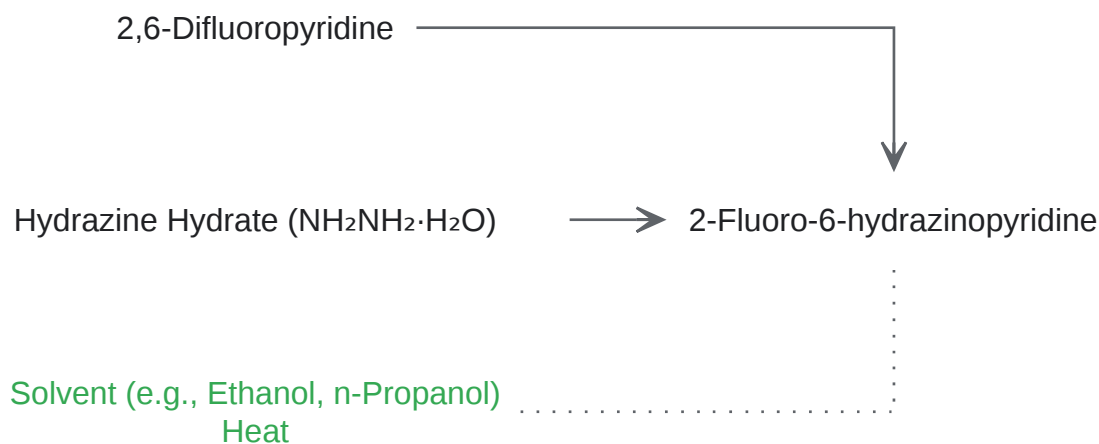
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of **2-Fluoro-6-hydrazinopyridine** was not found, a general and reliable method can be proposed based on nucleophilic aromatic substitution reactions.

Synthesis of 2-Fluoro-6-hydrazinopyridine

A plausible and commonly employed method for the synthesis of hydrazinopyridines is the reaction of a corresponding halopyridine with hydrazine hydrate.

Reaction Scheme:



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